molecular formula C10H16O3 B13211452 Methyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13211452
M. Wt: 184.23 g/mol
InChI Key: WEZABBDKZCKPQN-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 It is a member of the oxaspiro compounds, which are characterized by a spiro-connected oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable precursor with methanol in the presence of a catalyst. One common method involves the use of a spirocyclic intermediate, which is then esterified to form the final product. The reaction conditions often include moderate temperatures and the use of an acid or base catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require specific molecular interactions and stability .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-7-4-3-5-10(6-7)8(13-10)9(11)12-2/h7-8H,3-6H2,1-2H3

InChI Key

WEZABBDKZCKPQN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)C(O2)C(=O)OC

Origin of Product

United States

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